molecular formula C12H11NO B084497 1-(2-Methylquinolin-3-yl)ethanone CAS No. 14208-35-6

1-(2-Methylquinolin-3-yl)ethanone

Cat. No.: B084497
CAS No.: 14208-35-6
M. Wt: 185.22 g/mol
InChI Key: OKDWGFQXJYJNIJ-UHFFFAOYSA-N
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Description

1-(2-Methylquinolin-3-yl)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields. Quinoline derivatives are widely utilized in medicine, food, catalysts, dyes, materials, refineries, and electronics

Preparation Methods

The synthesis of 1-(2-Methylquinolin-3-yl)ethanone typically involves the condensation of 2-methylquinoline-3-carbaldehyde with ethanone derivatives. One common method includes the reaction of 2-methylquinoline-3-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide . The reaction conditions often involve refluxing the mixture in an appropriate solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methylquinolin-3-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

1-(2-Methylquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A closely related compound with a methyl group at the 2-position.

    3-Quinolinecarboxylic acid: An oxidized derivative of quinoline.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-methylquinolin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-8-11(9(2)14)7-10-5-3-4-6-12(10)13-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDWGFQXJYJNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406062
Record name 3-Acetyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14208-35-6
Record name 3-Acetyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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